molecular formula C7H10ClN3O B1370663 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol CAS No. 22177-97-5

2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol

Cat. No. B1370663
CAS RN: 22177-97-5
M. Wt: 187.63 g/mol
InChI Key: ZGGCITTWLSUFPP-UHFFFAOYSA-N
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Description

“2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol” is a chemical compound with the empirical formula C7H10ClN3O . It has a molecular weight of 187.63 . The SMILES string representation of this compound is Cc1nc(Cl)cc(NCCO)n1 .


Molecular Structure Analysis

The InChI representation of the compound is 1S/C7H10ClN3O/c1-5-10-6(8)4-7(11-5)9-2-3-12/h4,12H,2-3H2,1H3,(H,9,10,11) . This indicates the connectivity and hydrogen count of the atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 1.2, indicating its relative lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 187.0512396 g/mol . The topological polar surface area is 58 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Pyrimido-Thiazolo-Quinoxaline Derivatives : This compound was used as a key intermediate in synthesizing new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives. These compounds showed promising analgesic and anti-inflammatory activities in screenings (Abu‐Hashem, Gouda, & Badria, 2010).

  • Molecular Docking and Synthesis for Anticancer Applications : A study involved the synthesis of 2-amino-6-phenyl-4-pyrimidinylamino ethanol derivatives and their molecular docking studies showed these compounds fitting well into the active site of HDAC2, an anti-cancer protein (Kumar & Thangamani, 2017).

Antimicrobial and Antiviral Research

  • Antimalarial Effects of Pyrimidinylamino Benzimidazole Derivatives : Some derivatives of 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol exhibited significant antimalarial activities against Plasmodium berghei and Plasmodium gallinaceum (Werbel, Curry, Elslager, & Hess, 1973).

  • Antimicrobial Activities of Imide and Schiff's Base Derivatives : A series of derivatives synthesized from this compound displayed strong antimicrobial activities, comparable to streptomycin and fusidic acid (Sabry, Flefel, Al-Omar, & Amr, 2013).

Chemical Synthesis and Modification

  • Synthesis of Amino Derivatives of Triazolopyrimidine : The compound was involved in the synthesis of amino derivatives of triazolopyrimidine, indicating potential applications in chemical synthesis and drug development (Vas’kevich, Savitskii, Zborovskii, Staninets, Rusanov, & Chernega, 2006).

  • Synthesis of Pyrrolo-Pyrimidine Derivatives : Another study focused on the regioselective synthesis of pyrrolo[2,3-d]pyrimidine derivatives using this compound, highlighting its versatility in organic synthesis (Majumdar, Biswas, & Mukhopadhyay, 2005).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit kinase proteins . Kinase proteins play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that this compound might interact with its targets (potentially kinase proteins) and inhibit their activity . This inhibition could lead to changes in the cellular processes controlled by these proteins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Biochemical Analysis

Biochemical Properties

2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with kinase enzymes, which are crucial for phosphorylation processes in cells. The interaction between this compound and kinases can lead to the modulation of enzyme activity, affecting downstream signaling pathways and cellular functions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with kinase enzymes can lead to the phosphorylation or dephosphorylation of target proteins, thereby modulating their activity and function . Additionally, this compound can influence transcription factors, resulting in changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under controlled conditions, but its activity may decrease over time due to degradation processes . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including organ damage and systemic toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within the cell . For example, the presence of this compound in the nucleus can affect gene expression, while its localization in the cytoplasm can modulate signaling pathways.

properties

IUPAC Name

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5-10-6(8)4-7(11-5)9-2-3-12/h4,12H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGCITTWLSUFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649785
Record name 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22177-97-5
Record name 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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